molecular formula C13H7BrClIN2O2S B1523768 5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1305324-83-7

5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1523768
CAS RN: 1305324-83-7
M. Wt: 497.53 g/mol
InChI Key: CYNOGNVRHFRJDQ-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, also known as BCPI, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the pyrrolo[2,3-c]pyridine family of heterocyclic compounds, which are characterized by a five-member ring containing two nitrogen atoms. BCPI has found utility in a variety of research applications, ranging from in vitro studies of enzyme function to in vivo studies of drug metabolism. In addition, BCPI has been used in the synthesis of a variety of other organic compounds, including those with therapeutic and diagnostic applications.

Scientific Research Applications

Synthetic Applications

The chemical compound 5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine serves as a critical intermediate in the synthesis of a variety of complex molecules. Its polyhalogenated nature allows for diverse reactions, making it invaluable in medicinal chemistry and organic synthesis. For example, the use of related halogen-rich intermediates for the synthesis of pentasubstituted pyridines highlights the importance of such compounds in constructing complex architectures (Wu et al., 2022).

Role in Heterocyclic Chemistry

The compound is utilized in heterocyclic chemistry for generating novel structures with potential biological activities. For instance, its structural motif is instrumental in creating derivatives with anti-inflammatory properties, as seen in the synthesis and QSAR studies of 4,5-diarylpyrroles (Wilkerson et al., 1994). These studies provide insights into how the substitution pattern on the pyrrole ring, including halogen atoms, can influence biological activity.

Contribution to Antimicrobial Research

The compound's derivatives have been explored for antimicrobial properties, showcasing the broader utility of such halogenated molecules in developing new antibacterial agents. Synthesis and characterization of related compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, underscoring the potential of halogenated pyrrolopyridine derivatives in antibiotic research (Variya et al., 2019).

Advancements in Antitumor Activity

Research into the enantiomers of similar compounds has revealed their potential in cancer treatment. Studies on the stereochemistry of sulfonamide derivatives have shown varying degrees of inhibition against PI3Kα kinase, an important target in cancer therapy. This highlights the significance of precise structural modifications, including halogenation, in enhancing the antitumor activity of pyridine derivatives (Zhou et al., 2015).

properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-7-chloro-3-iodopyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClIN2O2S/c14-11-6-9-10(16)7-18(12(9)13(15)17-11)21(19,20)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNOGNVRHFRJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC(=NC(=C32)Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155269
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1305324-83-7
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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